molecular formula C13H14O4 B156735 Pentane-2,4-dione, 3-(4-methoxybenzoyl)- CAS No. 137833-36-4

Pentane-2,4-dione, 3-(4-methoxybenzoyl)-

Cat. No. B156735
M. Wt: 234.25 g/mol
InChI Key: CRQNKYNTSKUTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentane-2,4-dione, 3-(4-methoxybenzoyl)-, also known as dibenzoylmethane (DBM), is a natural compound found in various plants. DBM has been extensively studied for its potential applications in the field of medicine and science due to its unique chemical properties.

Mechanism Of Action

DBM has been shown to exhibit its biological effects through various mechanisms of action. DBM has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases. DBM has also been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. Additionally, DBM has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

DBM has been shown to exhibit various biochemical and physiological effects. DBM has been shown to reduce inflammation and oxidative stress in various animal models, including rats and mice. DBM has also been shown to exhibit anticancer properties in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, DBM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

DBM has several advantages for use in lab experiments. DBM is readily available and easy to synthesize, making it an attractive candidate for research. DBM is also relatively stable and can be stored for extended periods without significant degradation. However, DBM has some limitations for use in lab experiments. DBM has low solubility in water, which can limit its use in aqueous environments. Additionally, DBM can exhibit low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on DBM. One potential direction is the development of new drugs and therapies based on DBM's anti-inflammatory, antioxidant, and anticancer properties. Another potential direction is the development of new organic electronic devices based on DBM's unique electronic and optical properties. Additionally, further research is needed to better understand the mechanisms of action of DBM and its potential applications in various scientific fields.

Synthesis Methods

DBM can be synthesized through the condensation reaction of benzil and anisole in the presence of a base catalyst. The reaction results in the formation of DBM, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

DBM has been extensively studied for its potential applications in various scientific fields, including medicine, biology, and chemistry. DBM has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs and therapies. DBM has also been studied for its potential applications in the field of organic electronics, due to its unique electronic and optical properties.

properties

CAS RN

137833-36-4

Product Name

Pentane-2,4-dione, 3-(4-methoxybenzoyl)-

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-(4-methoxybenzoyl)pentane-2,4-dione

InChI

InChI=1S/C13H14O4/c1-8(14)12(9(2)15)13(16)10-4-6-11(17-3)7-5-10/h4-7,12H,1-3H3

InChI Key

CRQNKYNTSKUTDE-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC

Other CAS RN

137833-36-4

synonyms

Pentane-2,4-dione, 3-(4-methoxybenzoyl)-

Origin of Product

United States

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